molecular formula C21H24O6 B14721315 2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid CAS No. 7150-16-5

2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid

Cat. No.: B14721315
CAS No.: 7150-16-5
M. Wt: 372.4 g/mol
InChI Key: MTLHLUGTAHWVIL-UHFFFAOYSA-N
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Description

2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid is an organic compound with a complex structure that includes phenoxy and acetic acid functional groups. This compound is part of the phenoxyacetic acid family, which is known for its applications in various fields, including agriculture and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid typically involves multiple steps. One common method starts with the nitration of nitrobenzene, followed by reduction to form the corresponding phenylenediamine. This intermediate is then oxidized under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid involves its interaction with specific molecular targets. In biological systems, it may mimic natural auxins, leading to uncontrolled growth in plants. This property makes it useful as a herbicide. The compound’s interaction with cellular pathways can also be studied to understand its effects on different organisms .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-2-methylphenoxy)acetic acid (MCPA)
  • 2,4-Dichlorophenoxyacetic acid (2,4-D)
  • 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)

Uniqueness

2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid is unique due to its specific structure, which includes a carboxymethyl group and a pentoxy linker. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that other phenoxyacetic acid derivatives may not be suitable for .

Properties

CAS No.

7150-16-5

Molecular Formula

C21H24O6

Molecular Weight

372.4 g/mol

IUPAC Name

2-[4-[5-[4-(carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid

InChI

InChI=1S/C21H24O6/c22-20(23)14-16-4-8-18(9-5-16)26-12-2-1-3-13-27-19-10-6-17(7-11-19)15-21(24)25/h4-11H,1-3,12-15H2,(H,22,23)(H,24,25)

InChI Key

MTLHLUGTAHWVIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OCCCCCOC2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

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